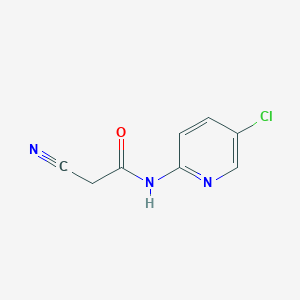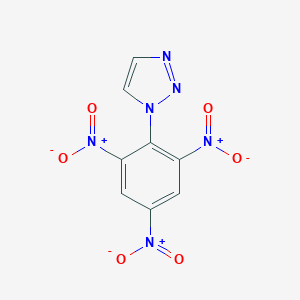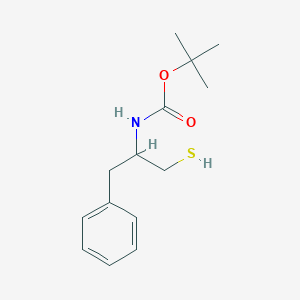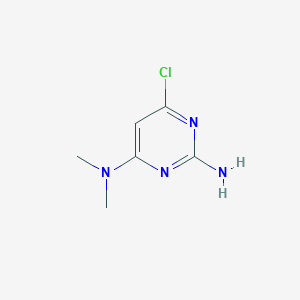
6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine
Vue d'ensemble
Description
“6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine” is a chemical compound with the molecular formula C6H9ClN4 . It has a molecular weight of 172.62 .
Molecular Structure Analysis
The InChI code for “6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine” is 1S/C6H9ClN4/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H2,8,9,10) . This indicates that the compound has a pyrimidine ring with chlorine and dimethylamine substituents .Physical And Chemical Properties Analysis
“6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Cation Tautomerism and Molecular Recognition Processes
The study of pyrimidines, including derivatives such as 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine, has shown that these compounds play a crucial role in biology and medicine, with the aminopyrimidine fragment being a part of DNA's four bases. The molecular recognition processes that involve hydrogen bonding are critical for the targeted drug action of pharmaceuticals containing this functionality. This highlights the compound's relevance in the development of pharmaceuticals through its role in molecular recognition processes involving hydrogen bonding (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Co-crystal Design for Drug Development
Further research into co-crystals involving 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine with various carboxylic acids has been conducted to explore its applications in drug development. These co-crystals, characterized by single-crystal X-ray diffraction, provide insight into the hydrogen bonding capabilities of the pyrimidine unit with carboxylic acids, which is crucial for drug design and development (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Novel Antimicrobial Compounds
The synthesis of new compounds such as 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, derived from reactions involving 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine, has been reported. These compounds have shown potential in creating novel antimicrobial agents, demonstrating the versatility of 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine in synthesizing new molecules with significant biological activity (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
Propriétés
IUPAC Name |
6-chloro-4-N,4-N-dimethylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSOQNSFFZSKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291019 | |
| Record name | 6-Chloro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine | |
CAS RN |
1007-11-0 | |
| Record name | 6-Chloro-N4,N4-dimethyl-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 72462 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1007-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
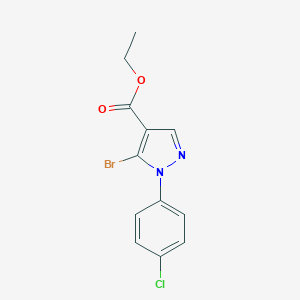
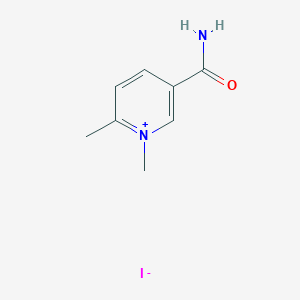
![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)

